molecular formula C18H26N2O4 B14419945 O-tert-Butyl-L-tyrosyl-L-proline CAS No. 82487-69-2

O-tert-Butyl-L-tyrosyl-L-proline

Cat. No.: B14419945
CAS No.: 82487-69-2
M. Wt: 334.4 g/mol
InChI Key: BLLWTXQXZIWABK-GJZGRUSLSA-N
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Description

O-tert-Butyl-L-tyrosyl-L-proline is a dipeptide derivative featuring a tert-butyl ether group on the tyrosine residue. This modification enhances the compound’s steric protection, improving its stability against enzymatic degradation and chemical hydrolysis compared to unmodified tyrosine-proline dipeptides. The tert-butyl group also increases lipophilicity, influencing solubility and membrane permeability, which is critical in drug design and peptide-based therapeutics .

Properties

CAS No.

82487-69-2

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-13-8-6-12(7-9-13)11-14(19)16(21)20-10-4-5-15(20)17(22)23/h6-9,14-15H,4-5,10-11,19H2,1-3H3,(H,22,23)/t14-,15-/m0/s1

InChI Key

BLLWTXQXZIWABK-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)O)N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)N

Origin of Product

United States

Preparation Methods

Methyl Ester Formation

L-Tyrosine is first converted to its methyl ester hydrochloride (Tyr-OMe·HCl ) via reflux with thionyl chloride (SOCl₂) in methanol. This step ensures solubility in organic solvents for subsequent reactions:
$$
\text{L-Tyr} + \text{SOCl}2 + \text{CH}3\text{OH} \rightarrow \text{Tyr-OMe·HCl} + \text{HCl} + \text{SO}_2 \uparrow
$$
Reaction conditions include reflux at 60–70°C for 2–4 hours, yielding >95% conversion.

Benzyloxycarbonyl (Z) Protection

The methyl ester is then protected at the amine group using benzyl chloroformate (Z-Cl) in a biphasic system (ethyl acetate/water) with sodium carbonate to maintain pH 8–9:
$$
\text{Tyr-OMe·HCl} + \text{Z-Cl} \xrightarrow{\text{Na}2\text{CO}3} \text{Z-L-Tyr-OMe}
$$
Citric acid is used for post-reaction acidification, achieving a crystalline product with <5% moisture content.

tert-Butylation of the Phenolic Hydroxyl

The phenolic hydroxyl group is protected with a tert-butyl group using isobutylene and sulfuric acid in dichloromethane:
$$
\text{Z-L-Tyr-OMe} + (\text{CH}3)2\text{C=CH}2 \xrightarrow{\text{H}2\text{SO}_4} \text{Z-L-Tyr(tBu)-OMe}
$$
This reaction proceeds at room temperature for 4–10 days, monitored by thin-layer chromatography (TLC).

Saponification and Hydrogenolysis

The methyl ester is saponified with NaOH to yield Z-L-Tyr(tBu) , followed by hydrogenolysis over palladium/carbon (Pd/C) to remove the Z-group:
$$
\text{Z-L-Tyr(tBu)-OMe} \xrightarrow{\text{NaOH}} \text{Z-L-Tyr(tBu)} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{L-Tyr(tBu)}
$$
The final product is isolated via vacuum crystallization, achieving 99% purity by HPLC.

Coupling O-tert-Butyl-L-tyrosine to L-Proline

The dipeptide bond is formed using standard carbodiimide-mediated coupling.

Activation of the Carboxyl Group

O-tert-Butyl-L-tyrosine’s carboxyl group is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
$$
\text{L-Tyr(tBu)} + \text{EDC} + \text{HOBt} \rightarrow \text{Active ester intermediate}
$$

Amide Bond Formation

The activated tyrosine reacts with L-proline’s amine group under inert conditions:
$$
\text{Active ester} + \text{L-Proline} \rightarrow \text{O-tert-Butyl-L-tyrosyl-L-proline} + \text{HOBt}
$$
The reaction is conducted at 0–4°C to minimize racemization, with a typical yield of 80–85%.

Data Tables

Table 1: Key Reaction Parameters for O-tert-Butyl-L-tyrosine Synthesis

Step Reagents Conditions Yield (%) Purity (%)
1 SOCl₂, MeOH Reflux, 60°C 95 98
2 Z-Cl, Na₂CO₃ pH 8, 25°C 90 99
3 Isobutylene, H₂SO₄ RT, 5 days 88 97
4 NaOH, Pd/C H₂, 25°C 85 99

Table 2: Coupling Efficiency with L-Proline

Coupling Agent Solvent Temp (°C) Yield (%)
EDC/HOBt THF 0–4 82
DCC/DMAP DMF 25 78

Challenges and Optimization

Racemization Control

Maintaining pH < 8 during coupling and using low temperatures (0–4°C) reduces racemization risks. The patented method employs citric acid for precise pH control, ensuring <1% D-enantiomer formation.

Scalability

The use of non-hazardous solvents (ethyl acetate, THF) and ambient-pressure reactions aligns with industrial scalability. The patent reports a total recovery of 79.2% for multi-gram batches.

Industrial Applications

The tert-butyl group enhances solubility in organic media, facilitating use in SPPS. The patented method’s avoidance of high-pressure conditions and toxic reagents makes it suitable for API (Active Pharmaceutical Ingredient) manufacturing.

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

O-tert-Butyl-L-tyrosyl-L-proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-tert-Butyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. The tert-butyl group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of O-tert-Butyl-L-tyrosyl-L-proline with analogous compounds, focusing on structural features, synthesis, and physicochemical properties.

Boc-5(R)-tert-Butyl-L-prolyl-pyrrolidine (Compound 10)

  • Structure : Contains a Boc-protected proline residue coupled to pyrrolidine.
  • Synthesis : Prepared via coupling Boc-5(R)-tert-butyl-L-proline (8) with pyrrolidine using standard carbodiimide chemistry (DCC/DMAP), with a reaction time of 2.5 hours at room temperature .
  • The Boc group provides orthogonal protection compared to the O-tert-butyl ether in this compound.
Property This compound Boc-5(R)-tert-Butyl-L-prolyl-pyrrolidine
Molecular Formula C₁₈H₂₆N₂O₄ C₁₈H₂₃N₃O₂·0.6 H₂O
Molecular Weight (g/mol) ~340.4 314.1 [M + H]⁺
Protection Group O-tert-butyl ether Boc (amine)

tert-Butyl ((Benzyloxy)carbonyl)-L-tyrosinate

  • Structure : Combines a benzyloxycarbonyl (Cbz) group on tyrosine with a tert-butyl ester.
  • Synthesis : Utilizes benzyloxycarbonyl chloride for tyrosine protection, followed by tert-butyl esterification .
  • Key Differences: The Cbz group introduces a labile protecting group sensitive to hydrogenolysis, unlike the stable O-tert-butyl ether. Higher molecular weight (371.43 g/mol) due to the benzyloxy substituent .
Property This compound tert-Butyl ((Benzyloxy)carbonyl)-L-tyrosinate
Molecular Formula C₁₈H₂₆N₂O₄ C₂₁H₂₅NO₅
Molecular Weight (g/mol) ~340.4 371.43
Functional Groups Ether, amide Ester, carbamate

L-Alanyl-L-proline tert-Butyl Ester

  • Structure : A dipeptide with an alanine residue and a tert-butyl ester on proline.
  • Synthesis : Prepared via coupling L-alanine to tert-butyl-protected proline using carbodiimide reagents .
  • Key Differences :
    • Lacks aromaticity due to the substitution of tyrosine with alanine.
    • Lower molecular weight (242.32 g/mol) compared to this compound .
Property This compound L-Alanyl-L-proline tert-Butyl Ester
Molecular Formula C₁₈H₂₆N₂O₄ C₁₂H₂₂N₂O₃
Molecular Weight (g/mol) ~340.4 242.32
Side Chain Aromatic (tyrosine) Aliphatic (alanine)

L-Tyrosine tert-Butyl Ester

  • Structure : A tyrosine derivative with a tert-butyl ester on the carboxyl group.
  • Synthesis : Direct esterification of L-tyrosine using tert-butyl alcohol and acid catalysis .
  • Key Differences: Monomeric structure (vs. dipeptide), limiting its application in peptide chain assembly. Molecular weight (237.29 g/mol) is significantly lower than this compound .

Critical Analysis of Structural and Functional Differences

  • Stability : The O-tert-butyl group in this compound provides superior resistance to acidic and enzymatic cleavage compared to ester-protected analogs like L-tyrosine tert-butyl ester .
  • Biological Activity : The tyrosine-proline backbone may mimic bioactive peptide motifs (e.g., opioid receptors), whereas analogs like Boc-5(R)-tert-butyl-L-prolyl-pyrrolidine lack this pharmacophore .
  • Synthetic Utility : tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate is preferred for orthogonal protection in solid-phase peptide synthesis, while this compound is tailored for stability in prodrug formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for O-tert-Butyl-L-tyrosyl-L-proline to ensure high enantiomeric purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with tert-butyl groups protecting the tyrosine hydroxyl group to prevent side reactions during coupling. Critical steps include:

  • Protection Strategy : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry for amino group protection .
  • Coupling Reagents : Optimize reagents like HBTU or DCC for efficient amide bond formation.
  • Purification : Reverse-phase HPLC with C18 columns under gradient elution ensures purity ≥95% .
  • Validation : Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • Structural Confirmation : ¹H/¹³C NMR to verify tert-butyl and proline ring conformations. For example, tert-butyl protons appear as singlets at ~1.2 ppm in CDCl₃ .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation (e.g., expected [M+H]⁺ for C₁₈H₂₆N₂O₅: 357.18 g/mol).
  • Purity Assessment : HPLC with UV detection at 280 nm (tyrosine absorbance) to quantify impurities .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (stress testing).
  • pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC.
  • Light Sensitivity : Expose to UV/visible light and monitor photodegradation products.
  • Documentation : Record lot-specific stability data to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls).
  • Compound Integrity : Verify batch purity via orthogonal methods (e.g., NMR + HPLC) to rule out degradation .
  • Meta-Analysis : Apply PICOT frameworks to compare studies by Population (e.g., in vitro vs. in vivo), Intervention (dose), and Outcomes (IC₅₀ values) .
  • Replication Studies : Independently validate results using blinded protocols to minimize bias .

Q. What computational strategies are suitable for studying the conformational dynamics of this compound in aqueous environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models (TIP3P water) to simulate peptide folding.
  • Free Energy Landscapes : Calculate potential of mean force (PMF) to identify stable conformers.
  • Validation : Compare simulated NMR chemical shifts with experimental data .

Q. What experimental design principles are critical for pharmacokinetic (PK) studies of this compound?

  • Methodological Answer :

  • Dose Selection : Use logarithmic scaling (e.g., 0.1–100 µM) to capture dose-response relationships.
  • Matrix Effects : Spike compound into plasma/serum and quantify recovery rates via LC-MS/MS.
  • Control Groups : Include vehicle controls and reference standards (e.g., unmodified tyrosine-proline dipeptides) .
  • Ethical Compliance : Adopt IRB-approved protocols for animal/human studies, including informed consent documentation .

Data Analysis and Reporting

Q. How should researchers handle outliers in bioassay data for this compound?

  • Methodological Answer :

  • Statistical Tests : Apply Grubbs’ test or Dixon’s Q-test to identify outliers.
  • Root-Cause Analysis : Investigate potential sources (e.g., pipetting errors, compound degradation).
  • Transparency : Report outliers in supplementary materials and justify exclusion criteria .

Q. What are best practices for documenting synthetic protocols to ensure reproducibility?

  • Methodological Answer :

  • Step-by-Step Logs : Record reaction times, temperatures, and solvent volumes.
  • Batch Records : Include certificates of analysis (CoA) for starting materials.
  • Peer Review : Share protocols via platforms like protocols.io for community feedback .

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